![molecular formula C14H22N2O B291679 N-[4-(diethylamino)phenyl]butanamide](/img/structure/B291679.png)
N-[4-(diethylamino)phenyl]butanamide
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Overview
Description
N-[4-(diethylamino)phenyl]butanamide, commonly known as DEAB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DEAB is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in various biological processes.
Mechanism of Action
DEAB inhibits N-[4-(diethylamino)phenyl]butanamide activity by binding to the active site of the enzyme, preventing the conversion of aldehydes to carboxylic acids. This inhibition leads to an accumulation of toxic aldehydes, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
The inhibition of N-[4-(diethylamino)phenyl]butanamide activity by DEAB has been shown to have various biochemical and physiological effects. In stem cells, DEAB has been shown to promote the differentiation of neural crest cells into sensory neurons. In cancer cells, DEAB has been shown to inhibit cell proliferation and induce apoptosis. Additionally, DEAB has been shown to increase the efficacy of chemotherapy drugs by inhibiting drug resistance mechanisms.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DEAB in lab experiments is its ability to selectively inhibit N-[4-(diethylamino)phenyl]butanamide activity, allowing for the study of the specific effects of N-[4-(diethylamino)phenyl]butanamide inhibition. However, DEAB has limitations as well, including its potential toxicity and the need for careful handling and disposal.
Future Directions
For DEAB research include exploring its effects on N-[4-(diethylamino)phenyl]butanamide isoforms, investigating its potential as a therapeutic agent for various diseases, and developing more efficient synthesis methods.
In conclusion, DEAB is a unique chemical compound that has gained significant attention in scientific research due to its ability to inhibit N-[4-(diethylamino)phenyl]butanamide activity. Its effects on stem cell differentiation, cancer treatment, and drug development make it a promising area for future research.
Synthesis Methods
DEAB can be synthesized by reacting 4-(diethylamino)benzaldehyde with butyric anhydride in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure DEAB.
Scientific Research Applications
DEAB has been extensively studied in scientific research due to its ability to inhibit N-[4-(diethylamino)phenyl]butanamide activity. N-[4-(diethylamino)phenyl]butanamide is a crucial enzyme that plays a role in various biological processes, including detoxification, metabolism, and differentiation. Inhibition of N-[4-(diethylamino)phenyl]butanamide activity by DEAB has been shown to have significant effects on stem cell differentiation, cancer cell proliferation, and drug resistance.
properties
Molecular Formula |
C14H22N2O |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N-[4-(diethylamino)phenyl]butanamide |
InChI |
InChI=1S/C14H22N2O/c1-4-7-14(17)15-12-8-10-13(11-9-12)16(5-2)6-3/h8-11H,4-7H2,1-3H3,(H,15,17) |
InChI Key |
DKCQPHPOFQWEAB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)N(CC)CC |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)N(CC)CC |
Origin of Product |
United States |
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